5-Oxatricyclo[7.1.0.0,4,6]decane
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Overview
Description
5-Oxatricyclo[7100,4,6]decane is a polycyclic organic compound characterized by a unique tricyclic structure incorporating an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxatricyclo[7.1.0.0,4,6]decane typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.
Industrial Production Methods: While specific industrial production methods for 5-Oxatricyclo[710
Chemical Reactions Analysis
Types of Reactions: 5-Oxatricyclo[7.1.0.0,4,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atom within its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Oxatricyclo[7.1.0.0,4,6]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 5-Oxatricyclo[7.1.0.0,4,6]decane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, providing neuroprotective effects . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Known for its neuroprotective potential.
8-Oxabicyclo[3.2.1]octane: Commonly found in natural products with interesting biological activities.
11-Oxatricyclo[5.3.1.0]undecane: Another compound with a similar tricyclic structure.
Uniqueness: 5-Oxatricyclo[7100,4,6]decane is unique due to its specific tricyclic structure incorporating an oxygen atom, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-oxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C9H14O/c1-3-8-9(10-8)4-2-7-5-6(1)7/h6-9H,1-5H2 |
InChI Key |
JXZWFEFBDGBUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CCC3C1C3 |
Origin of Product |
United States |
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